

AZD-5991: A Selective MCL-1 Inhibitor for Hematologic Malignancies

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key survival factor in various cancers, particularly hematologic malignancies. This technical guide provides a comprehensive overview of **AZD-5991**, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] Myeloid Cell Leukemia 1 (MCL-1) is a pro-survival BCL-2 family protein that is frequently overexpressed in a wide range of human cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] This overexpression is often associated with tumor progression and resistance to conventional chemotherapies and other targeted agents, such as the BCL-2 inhibitor venetoclax.[3] Consequently, the development of selective MCL-1 inhibitors has emerged as a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells dependent on MCL-1 for survival.



AZD-5991 is a rationally designed, potent, and selective small molecule inhibitor of MCL-1.[4] It binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with proapoptotic proteins like BIM, BAK, and NOXA.[5][6][7] This liberates the pro-apoptotic effectors, leading to the activation of the mitochondrial apoptosis pathway and subsequent cancer cell death.[4][8] This document provides an in-depth review of the technical aspects of **AZD-5991**, from its biochemical properties to its clinical evaluation.

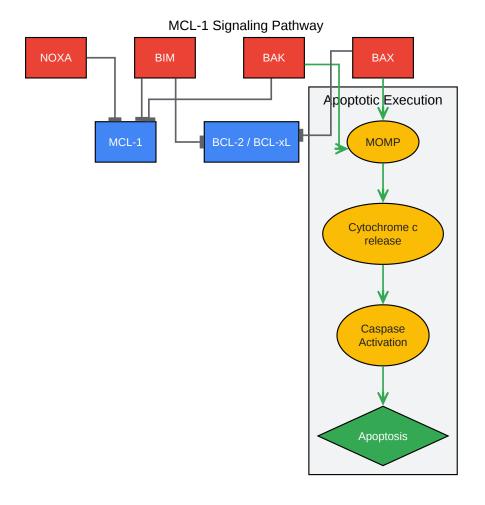
Mechanism of Action

AZD-5991 functions as a BH3 mimetic, effectively antagonizing the anti-apoptotic function of MCL-1.[9] The core mechanism involves the disruption of the protein-protein interaction between MCL-1 and pro-apoptotic BCL-2 family members.

MCL-1 Signaling Pathway

MCL-1 is a critical node in the intrinsic apoptosis pathway. Under normal physiological conditions, it sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).





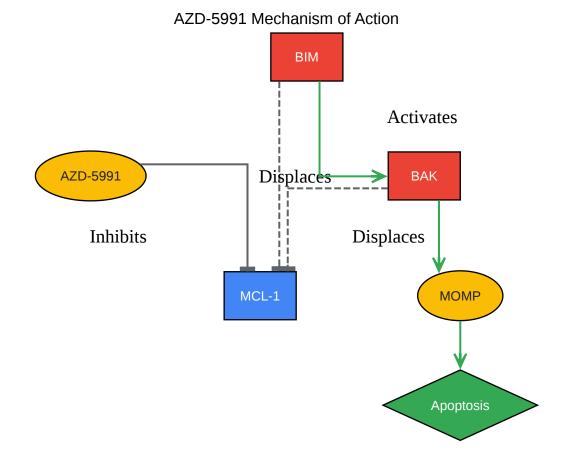
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Caption: The MCL-1 signaling pathway in apoptosis regulation.

AZD-5991's Point of Intervention

AZD-5991 directly binds to the BH3 groove of MCL-1, preventing the sequestration of proappototic proteins. This leads to the activation of BAK and BAX, MOMP, and the execution of apoptosis.





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Caption: AZD-5991's mechanism of action as an MCL-1 inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for **AZD-5991** from various preclinical studies.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Assay Type	Reference
MCL-1 Affinity (Kd)	0.17 nM	Surface Plasmon Resonance (SPR)	[10]
MCL-1 Inhibition (IC50)	<1 nM	FRET	[9]
MOLP-8 Caspase EC50 (6h)	33 nM	Caspase Activity Assay	[9]
MV4;11 Caspase EC50 (6h)	24 nM	Caspase Activity Assay	[9]
Selectivity vs. BCL-2	>10,000-fold	FRET	[9]
Selectivity vs. BCL-xL	>10,000-fold	FRET	[9]
Selectivity vs. BCL-w	>10,000-fold	FRET	[9]

Table 2: In Vivo Efficacy in Xenograft Models



Model	Treatment	Dose	Outcome	Reference
MOLP-8 (MM)	Single i.v. dose	10 mg/kg	52% Tumor Growth Inhibition (TGI)	[4]
MOLP-8 (MM)	Single i.v. dose	30 mg/kg	93% TGI	[4]
MOLP-8 (MM)	Single i.v. dose	60 mg/kg	99% Tumor Regression (TR)	[4]
MOLP-8 (MM)	Single i.v. dose	100 mg/kg	Complete TR	[4]
NCI-H929 (MM)	Combination w/ Bortezomib	-	Enhanced efficacy vs. single agents	[8]
AML Models	Single i.v. dose	-	Tumor regressions	[2]
AML Models	Combination w/ Venetoclax	-	Enhanced antitumor activity	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **AZD-5991**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MCL-1 Binding

This assay measures the ability of a compound to disrupt the interaction between MCL-1 and a fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM).

- Recombinant His-tagged MCL-1 protein
- Biotinylated BIM BH3 peptide



- Terbium (Tb)-conjugated anti-His antibody (donor)
- Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
- 384-well low-volume microplates
- TR-FRET-capable plate reader

Procedure:

- Prepare a serial dilution of AZD-5991 in the assay buffer.
- In a 384-well plate, add the test compound, His-MCL-1, and biotin-BIM peptide.
- Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
- Add the Tb-anti-His antibody and streptavidin-d2.
- Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2) after a time delay.
- Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value for AZD-5991.

Annexin V Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis following treatment with **AZD-5991**.

- Hematologic cancer cell line (e.g., MOLP-8, MV4-11)
- AZD-5991



- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI) or other viability dye
- · 1X Annexin V Binding Buffer
- Flow cytometer

Procedure:

- Seed cells at an appropriate density and treat with various concentrations of AZD-5991 for the desired time (e.g., 6, 24 hours).
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry within one hour.
- Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Co-Immunoprecipitation (Co-IP) for MCL-1 Interaction

This technique is used to demonstrate that **AZD-5991** disrupts the interaction between MCL-1 and its binding partners (e.g., BAK, BIM).

- Cell line expressing the proteins of interest
- AZD-5991
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Antibody against MCL-1 for immunoprecipitation
- Antibodies against MCL-1, BAK, and BIM for Western blotting
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting equipment

Procedure:

- Treat cells with AZD-5991 or vehicle control.
- Lyse the cells and quantify the protein concentration.
- Pre-clear the lysates with Protein A/G beads.
- Incubate the pre-cleared lysates with the anti-MCL-1 antibody overnight at 4°C.
- Add Protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads several times with lysis buffer.
- Elute the protein complexes from the beads.
- Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL-1, BAK, and BIM. A decrease in the co-immunoprecipitated BAK and BIM in the AZD-5991treated sample indicates disruption of the interaction.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of AZD-5991 in animal models.

- Immunocompromised mice (e.g., SCID, NSG)
- Hematologic cancer cell line (e.g., MOLP-8 for MM, MV4-11 for AML)
- AZD-5991 formulation for intravenous (i.v.) administration





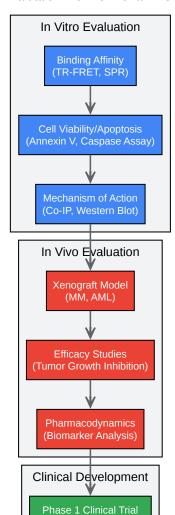


Calipers for tumor measurement

Procedure:

- Subcutaneously inject the cancer cells into the flank of the mice.[11]
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer AZD-5991 intravenously at the desired doses and schedule.[11] For example, a single i.v. dose of 10, 30, 60, or 100 mg/kg was used in the MOLP-8 model.[10][11]
- Monitor tumor volume and body weight regularly (e.g., twice weekly).[11]
- At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis (e.g., cleaved caspase-3 levels).





Preclinical Evaluation Workflow for an MCL-1 Inhibitor

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